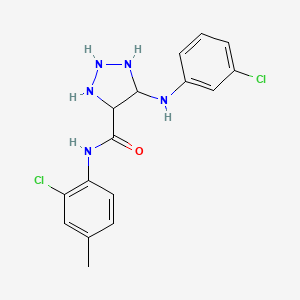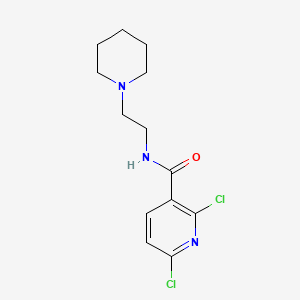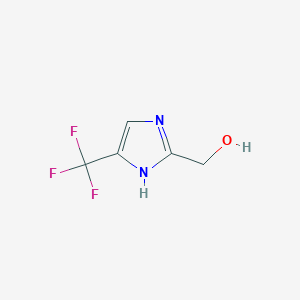
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide, also known as CTZ, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolidine-4-carboxamides and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
DNA Interaction Studies
Mizuno and Decker (1976) explored the interaction of a structurally similar compound, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, with DNA. They found that this compound, when added to calf thymus DNA, resulted in rapid hydrolysis and less than 0.5% of the compound was recovered in DNA as methyl groups. This suggests potential applications in studying DNA modification and damage mechanisms【Mizuno & Decker, 1976】(source).
Antitumor Activity
Stevens et al. (1984) synthesized and examined antitumor imidazotetrazines, which share a similar structural motif with the compound . Their research indicates the potential of such compounds in developing novel antitumor agents, particularly as broad-spectrum agents against various types of cancer【Stevens et al., 1984】(source).
Synthesis of Azolopyrimidines and Quinolines
Almazroa, Elnagdi, and El‐Din (2004) studied the reaction of enaminones with aminoheterocycles, leading to the formation of azolopyrimidines and azolopyridines. This research shows the versatility of such compounds in synthesizing complex heterocyclic structures, which are often found in pharmacologically active molecules【Almazroa, Elnagdi, & El‐Din, 2004】(source).
Exploration of Polyazaheterocyclic Compounds
Sutherland and Tennant (1971) investigated the chemistry of polyazaheterocyclic compounds, including the synthesis of triazolo[4,5-d]pyrimidines. Their research provides insights into the synthesis and potential applications of complex heterocyclic compounds in various fields, including medicinal chemistry【Sutherland & Tennant, 1971】(source).
Investigation of NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) conducted structure-activity relationship studies on compounds related to N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide. This research highlights the potential of such compounds in modulating gene expression, particularly in the context of NF-kappaB and AP-1, which are critical in many inflammatory and cancer pathways【Palanki et al., 2000】(source).
Propiedades
IUPAC Name |
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c1-9-5-6-13(12(18)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(17)8-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBPUYAOAHERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)


![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)



![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

